REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]([NH2:9])=[O:8])=[C:5]([N+:10]([O-])=O)[CH:4]=[N:3]1.C1N=CN([C:18](N2C=NC=C2)=[O:19])C=1>C(#N)C>[CH3:1][N:2]1[C:6]2[C:7](=[O:8])[NH:9][C:18](=[O:19])[NH:10][C:5]=2[CH:4]=[N:3]1
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1C(=O)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
35.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
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Control Type
|
UNSPECIFIED
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Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 100° C. under N2 for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtered
|
Type
|
WASH
|
Details
|
rinsed well with cold acetonitrile
|
Type
|
CUSTOM
|
Details
|
pumped dry on high-vac
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC=2NC(NC(C21)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.38 g | |
YIELD: PERCENTYIELD | 91.5% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |